molecular formula C24H23N5O4 B2937111 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide CAS No. 903324-48-1

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide

Cat. No.: B2937111
CAS No.: 903324-48-1
M. Wt: 445.479
InChI Key: NYDHXNGGYKUOQK-UHFFFAOYSA-N
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Description

N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide is a complex organic compound known for its potential applications in medicinal chemistry and pharmacology. This molecule combines structural elements from various functional groups, contributing to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide typically involves multi-step organic reactions. Key starting materials include 3,4-dihydroisoquinoline, pyridine derivatives, and 3-nitrobenzoic acid. The reaction often proceeds through a condensation reaction followed by amide bond formation under controlled conditions such as temperature, pressure, and the presence of catalysts like EDC or DCC.

Industrial Production Methods

Industrial production of this compound may employ scalable synthetic routes involving continuous flow chemistry and automation to ensure high yield and purity. Key to this process is the optimization of reaction conditions and purification techniques, such as recrystallization or chromatography, to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide undergoes various chemical reactions, including:

  • Oxidation: : Potential transformation into its oxidized forms under strong oxidizing agents.

  • Reduction: : Possible reduction of the nitro group to an amine using reductive agents like palladium on carbon (Pd/C) and hydrogen (H2).

  • Substitution: : Participation in nucleophilic substitution reactions due to the presence of the nitrophenyl group.

Common Reagents and Conditions

Reagents such as NaBH4, Pd/C, H2, and various organic solvents (DMF, DMSO) are commonly used in these reactions. Conditions vary from mild temperatures for reduction to elevated temperatures and pressures for oxidation.

Major Products

The major products formed can include various oxidized, reduced, or substituted derivatives, depending on the specific reaction pathway and conditions employed.

Scientific Research Applications

N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide finds applications in multiple scientific fields:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Potentially acts as a probe for studying cellular processes.

  • Medicine: : Explored for its role in drug development, particularly in targeting specific biological pathways.

  • Industry: : Utilized in the production of specialized materials and compounds.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, likely involving binding to enzymes or receptors, thereby modulating their activity. The oxalamide group can engage in hydrogen bonding, enhancing its binding affinity and specificity. Key pathways might involve signal transduction or metabolic pathways, depending on the biological context.

Comparison with Similar Compounds

Compared to other oxalamide derivatives, N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide stands out due to its unique combination of structural motifs:

  • 3,4-Dihydroisoquinoline: : Often present in bioactive compounds.

  • Pyridine: : Commonly found in drug-like molecules due to its electron-withdrawing properties.

  • Nitrophenyl: : Enhances reactivity and potential for further functionalization.

List of Similar Compounds

  • N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-phenyl oxalamide

  • N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-nitrophenyl)oxalamide

  • N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-(2-nitrophenyl)oxalamide

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]-N'-(3-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O4/c30-23(24(31)27-20-8-3-9-21(13-20)29(32)33)26-15-22(18-7-4-11-25-14-18)28-12-10-17-5-1-2-6-19(17)16-28/h1-9,11,13-14,22H,10,12,15-16H2,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDHXNGGYKUOQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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